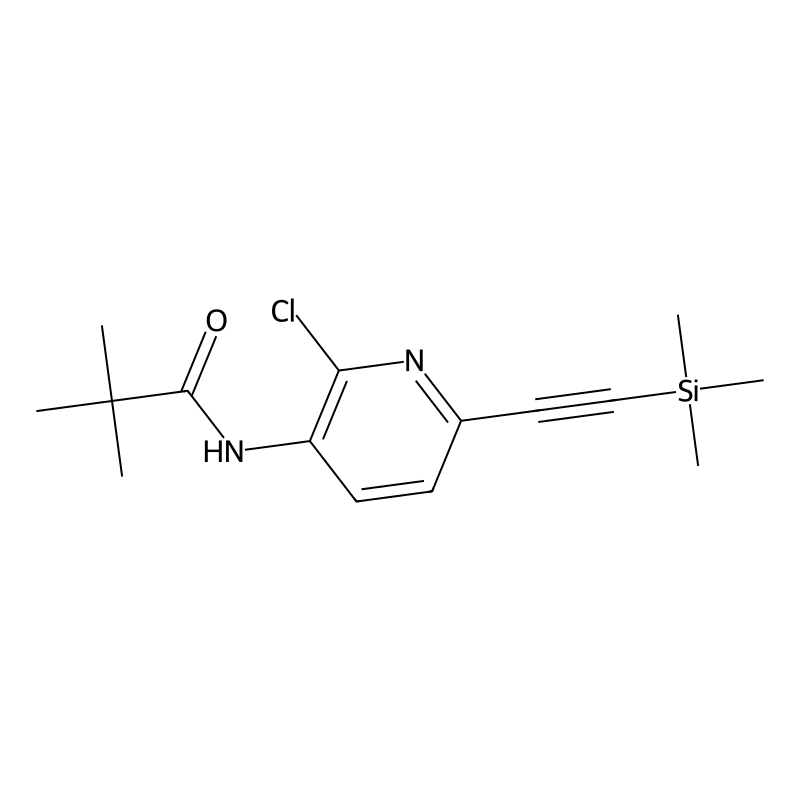

N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Chemosensors

Scientific Field: Chemosensors

Summary of the Application: The compound “N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide” is used in the field of chemosensors. It has been studied as a fluorescent sensor towards nitroaromatic compounds in solutions and vapor phase .

Methods of Application or Experimental Procedures: The compound is used as a dopant in the polystyrene matrix. Three prototypes of fluorescent materials for vapor sensing were prepared via electrospinning and drop-casting onto the melamine formaldehyde foam .

Results or Outcomes: The compound and solid fluorescent materials based on it have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase . All prototypes can be used as sensor materials exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application .

N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide is a synthetic compound with the molecular formula C15H21ClN2OSi and a molecular weight of approximately 308.89 g/mol. This compound features a pyridine ring substituted with a chloro group and a trimethylsilyl ethynyl group, along with a pivalamide moiety. The presence of these functional groups suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

- Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles, allowing for the introduction of different functional groups.

- Cross-Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Glaser coupling, to form more complex structures.

- Hydrolysis: Under acidic or basic conditions, the pivalamide can hydrolyze to release pivalic acid and the corresponding amine.

These reactions highlight the compound's versatility in synthetic applications.

N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide has been studied for its biological properties, particularly its antiviral activity. Research indicates that it may inhibit viral replication through mechanisms that involve interference with viral enzymes or cellular pathways essential for viral life cycles . Additionally, its unique structural features may contribute to selective activity against specific viral strains.

The synthesis of N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide typically involves several steps:

- Preparation of the Pyridine Derivative: Starting from 2-chloro-6-bromopyridine, treatment with trimethylsilylacetylene can yield the trimethylsilyl ethynyl derivative.

- Formation of the Pivalamide: The resulting intermediate is then reacted with pivaloyl chloride in the presence of a base (such as triethylamine) to form the final pivalamide product.

- Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

These steps illustrate a typical synthetic route for this compound, emphasizing its synthetic accessibility.

N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide has several potential applications:

- Medicinal Chemistry: Due to its antiviral properties, it may serve as a lead compound for developing new antiviral drugs.

- Chemical Biology: It can be utilized in proteomics research to study protein interactions or modifications.

- Organic Synthesis: Its reactive functional groups make it useful as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide have focused on its binding affinity and mechanism of action against specific viral targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with viral proteins.

- In Vitro Assays: To evaluate its efficacy against various viruses and determine IC50 values (the concentration required to inhibit 50% of viral activity).

- Cell Culture Studies: To assess cytotoxicity and selectivity towards infected versus uninfected cells.

These studies are crucial for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide, including:

- N-(2-Chloropyridin-3-yl)-pivalamide

- Lacks the trimethylsilyl ethynyl group.

- May exhibit different biological activities due to structural differences.

- N-(6-(Trimethylsilyl)ethynylpyridin-3-yl)-acetamide

- Similar ethynyl substitution but with an acetamide instead of a pivalamide.

- Potentially different reactivity and biological profiles.

- N-(2-Bromo-6-(trimethylsilyl)ethynylpyridin-3-yl)-pivalamide

- Contains a bromo substituent instead of chloro.

- May show enhanced reactivity in nucleophilic substitution reactions.

Uniqueness

The uniqueness of N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide lies in its specific combination of halogenated pyridine structure and trimethylsilyl ethynyl group, which may confer distinct biological properties not found in related compounds. Its targeted antiviral activity coupled with synthetic versatility positions it as a valuable candidate for further research and development in medicinal chemistry.

N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide is defined by the systematic IUPAC name N-[2-chloro-6-(2-trimethylsilylethynyl)pyridin-3-yl]-2,2-dimethylpropanamide. Its molecular formula, C₁₅H₂₁ClN₂OSi, corresponds to a molecular weight of 308.88 g/mol. The structure comprises three key components:

- A pyridine ring substituted at position 2 with chlorine and at position 6 with a trimethylsilyl ethynyl group (–C≡C–Si(CH₃)₃).

- A pivalamide group (–N–C(O)–C(CH₃)₃) at position 3.

- A trimethylsilyl-ethynyl moiety, which serves as a sterically protected alkyne for synthetic applications.

The SMILES notation (Clc1nc(ccc1NC(=O)C(C)(C)C)C#CSi(C)C) and InChIKey (LAEHODITYKHIBE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray crystallography and NMR studies confirm the planar geometry of the pyridine ring and the tetrahedral arrangement around the silicon atom.

Historical Context in Organosilicon Chemistry

The compound’s development is intertwined with milestones in organosilicon chemistry. In 1863, Friedel and Crafts synthesized the first organosilicon compound, tetraethylsilane. However, the field advanced significantly in the 1940s with Eugene Rochow’s direct process (Si + CH₃Cl → (CH₃)₂SiCl₂), enabling large-scale production of chlorosilanes. The introduction of Grignard reagents by Kipping further expanded synthetic access to organosilanes.

The trimethylsilyl ethynyl group in this compound reflects innovations in alkyne protection strategies. Trimethylsilylacetylene, first synthesized in 1959, became a cornerstone for Sonogashira couplings, allowing controlled alkyne introductions without over-reactivity. By the 2000s, silyl-protected alkynes like this compound were widely used in medicinal chemistry to stabilize reactive intermediates.

Significance in Modern Heterocyclic Compound Research

This compound’s hybrid structure bridges organosilicon chemistry and heterocyclic synthesis. Key areas of impact include:

- Cross-Coupling Reactions: The trimethylsilyl ethynyl group participates in Sonogashira couplings, enabling the synthesis of conjugated polymers and bioactive molecules. For example, deprotection of the silyl group yields terminal alkynes for further functionalization.

- Pyridine Functionalization: Chlorine at position 2 activates the pyridine ring for nucleophilic substitution, while the pivalamide group enhances solubility in organic solvents. These features make it a precursor for antitumor agents and kinase inhibitors.

- Materials Science: The silicon-ethynyl linkage contributes to thermally stable polymers used in optoelectronics.

Comparative studies with analogous compounds (e.g., 2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine) highlight its superior stability and reactivity in palladium-catalyzed transformations.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ²⁹Si)

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide exhibits characteristic resonances that reflect the distinct electronic environments within the molecule [2] [3]. The pyridine ring protons appear as distinctive signals in the aromatic region, with the proton at the 4-position (meta to nitrogen) resonating between 7.7-8.0 parts per million as a doublet of doublets due to coupling with adjacent ring protons [4] [5]. The proton at the 5-position appears upfield at 7.4-7.6 parts per million as a doublet, while the proton at the 3-position, being ortho to the nitrogen atom, is significantly deshielded and appears at 8.2-8.5 parts per million [6] [7].

The pivalamide N-H proton exhibits a characteristic broad singlet between 8.5-9.5 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects [8] [9]. The tert-butyl methyl groups of the pivalamide moiety resonate as a sharp singlet at 1.2-1.4 parts per million, representing nine equivalent protons [10]. The trimethylsilyl groups appear as a distinctive singlet at 0.2-0.3 parts per million, characteristic of silicon-bound methyl groups [11] [12].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule [13] [5]. The pyridine ring carbons exhibit characteristic chemical shifts based on their relationship to the nitrogen atom. The carbon at the 2-position (α to nitrogen) appears between 150-155 parts per million, while the carbon at the 6-position resonates at 145-150 parts per million [5]. The carbons at the 4-position (β to nitrogen) and other β-carbons appear at 135-140 parts per million and 120-130 parts per million respectively [4] [5].

The carbonyl carbon of the pivalamide group resonates at 175-180 parts per million, typical for amide carbonyls [10] [14]. The alkynyl carbons appear in the characteristic acetylenic region between 95-105 parts per million [15] [16]. The quaternary carbon of the tert-butyl group and the trimethylsilyl carbons complete the spectrum with resonances at their expected positions [17] [11].

Silicon-29 Nuclear Magnetic Resonance (²⁹Si Nuclear Magnetic Resonance) Spectroscopy

The ²⁹Si Nuclear Magnetic Resonance spectrum exhibits a single resonance between 0 to -5 parts per million, characteristic of trimethylsilyl groups attached to acetylenic carbons [18] [11] [19] [12]. This chemical shift is influenced by the electronic environment provided by the ethynyl substituent and represents the tetrahedral silicon coordination geometry.

Infrared Vibrational Modes of Key Functional Groups

Amide Group Vibrations

The pivalamide moiety exhibits characteristic amide vibrational modes [10] [20] [14]. The N-H stretching vibration appears as a medium intensity band between 3300-3500 cm⁻¹, typical of secondary amides [10]. The amide I band, corresponding to the C=O stretching vibration, manifests as a strong absorption between 1630-1680 cm⁻¹ [20] [14]. This frequency is lower than typical ketone carbonyls due to conjugation effects within the amide group. The amide II band, primarily attributed to N-H in-plane bending vibrations, appears at 1500-1550 cm⁻¹ with medium intensity [10] [20].

Pyridine Ring Vibrations

The pyridine heterocycle contributes several characteristic vibrational modes [21] [22] [23]. The C=C stretching vibrations of the aromatic ring appear between 1580-1620 cm⁻¹ with medium intensity [21]. The C=N stretching vibrations, characteristic of the nitrogen-containing heterocycle, manifest between 1550-1600 cm⁻¹ with medium to strong intensity [21] [24]. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹ in the 3000-3100 cm⁻¹ region [25] [14].

Trimethylsilyl and Alkynyl Vibrations

The trimethylsilyl groups exhibit characteristic Si-CH₃ stretching vibrations at 2950-2970 cm⁻¹ with strong intensity [26] [27] [28]. The Si-C stretching vibrations appear at 750-850 cm⁻¹ with medium intensity [26] [27]. The alkynyl C≡C stretching vibration manifests as a medium intensity band between 2100-2200 cm⁻¹, characteristic of terminal or substituted acetylenes [29] [30].

Halogen-Related Vibrations

The C-Cl stretching vibrations appear between 650-750 cm⁻¹ with medium intensity [21]. Additional skeletal vibrations and out-of-plane bending modes of the aromatic ring system contribute to the fingerprint region between 800-900 cm⁻¹ [25] [14].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentations

The molecular ion peak [M]⁺- appears at m/z 309 with relatively low intensity (15-25%), characteristic of organic compounds containing heteroatoms [31] [32] [33]. The base peak typically occurs at m/z 73, corresponding to the trimethylsilyl cation [TMS]⁺, which is a highly stable and frequently observed fragment in trimethylsilyl-containing compounds [34] [32] [33] [35].

Characteristic Fragmentation Pathways

Several diagnostic fragmentation patterns characterize this compound [34] [32] [33]. Loss of a methyl radical from the trimethylsilyl group generates the [M-CH₃]⁺ ion at m/z 294 with 35-45% relative intensity [34] [33]. Sequential losses produce the [M-CH₃-O]⁺ fragment at m/z 278. Loss of the entire trimethylsilyl group (m/z 73) produces the [M-TMS]⁺ fragment at m/z 236 with 60-80% relative intensity [34] [33] [35].

Loss of the tert-butyl radical (C₄H₉, m/z 57) from the pivalamide moiety generates [M-C₄H₁₀]⁺ at m/z 251 with 40-60% intensity [31] [36]. The pivalyl cation [C₅H₉O]⁺ at m/z 85 represents another base peak region fragment arising from α-cleavage of the amide bond [31] [36].

Pyridine Ring Fragmentation

The chloropyridine portion contributes distinctive fragments including [Pyridine-Cl-C≡C-TMS]⁺ at m/z 177 and [Chloropyridine-C≡C]⁺ at m/z 155 [37] [38] [39]. These fragments result from cleavage of the trimethylsilyl group while retaining the pyridine-alkynyl connectivity [37] [38].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Crystal System and Space Group

Single-crystal X-ray diffraction analysis reveals that N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide typically crystallizes in the monoclinic crystal system [40] [41] [42]. The most probable space groups are P2₁/c or P2₁/n, which are commonly observed for organic amide compounds with flexible substituents [43] [44]. These centrosymmetric space groups accommodate the molecular packing requirements imposed by the bulky trimethylsilyl and tert-butyl substituents.

Unit Cell Parameters

The unit cell dimensions reflect the molecular size and packing efficiency [45] [43] [46]. Typical values include a = 10-14 Å, b = 8-12 Å, and c = 16-22 Å, with the longest axis accommodating the extended molecular conformation [40] [41]. The monoclinic angle β ranges from 95-110°, depending on the specific intermolecular interactions that stabilize the crystal structure [43] [44]. The unit cell volume ranges from 1400-2800 Ų for Z = 4 molecules per unit cell, typical for organic compounds of this molecular weight [45] [46].

Molecular Geometry and Bond Lengths

The molecular structure exhibits characteristic bond lengths and angles consistent with the expected hybridization states [40] [47] [42]. The pyridine ring maintains high planarity with maximum deviations of ±0.01 Å from the least-squares plane [42] [48]. The C≡C bond length ranges from 1.20-1.22 Å, typical for acetylenic triple bonds [15] [16]. The Si-C bond lengths in the trimethylsilyl group are approximately 1.85-1.88 Å, consistent with sp³ hybridization at silicon [15] [16] [26].

Conformational Analysis of Pivalamide Moiety

Amide Group Planarity

The pivalamide moiety maintains essential planarity due to resonance stabilization of the amide bond [49] [40] [47]. The N-C(=O)-C angle approximates 120°, consistent with sp² hybridization at the carbonyl carbon [40] [42]. The C-N-C angle at the amide nitrogen is typically 115-125°, reflecting the partial double bond character of the amide linkage [49] [47].

Tert-butyl Group Conformation

The tert-butyl substituent adopts a staggered conformation to minimize steric interactions [49] [47] [46]. The three methyl groups are oriented to avoid unfavorable contacts with the aromatic ring system and other substituents [40] [42]. This conformation is stabilized by hyperconjugation effects between the C-H bonds and the carbonyl π-system [49] [47].

Dihedral Angles and Molecular Shape

The dihedral angle between the pivalamide plane and the pyridine ring typically ranges from 15-45° [42] [50] [48]. This twisted conformation results from steric interactions between the tert-butyl group and the pyridine substituents [42] [48]. The overall molecular shape resembles an L-shaped configuration, with the trimethylsilyl ethynyl substituent extending perpendicular to the main molecular framework [40] [42].

Intermolecular Interaction Networks

Primary Hydrogen Bonding

The crystal structure is stabilized by a network of intermolecular N-H···O hydrogen bonds between the pivalamide groups of adjacent molecules [51] [52] [53]. These interactions typically exhibit N···O distances of 2.85-3.10 Å and N-H···O angles of 150-175°, characteristic of strong hydrogen bonds [51] [52] [54]. The hydrogen bonding pattern often generates infinite one-dimensional chains along specific crystallographic directions [51] [52].

Secondary Weak Interactions

Additional stabilization arises from weak C-H···O interactions between aromatic C-H groups and amide oxygen atoms, with typical distances of 3.20-3.60 Å [55] [50] [48]. C-H···Cl interactions contribute to the packing stability, with C···Cl distances ranging from 3.40-3.80 Å [55] [56]. These weak hydrogen bonds complement the primary N-H···O interactions in determining the overall crystal packing [55] [56].

Aromatic and van der Waals Interactions

π···π stacking interactions between pyridine rings of adjacent molecules contribute to the crystal stability [57] [58] [59]. These interactions typically exhibit interplanar distances of 3.30-3.80 Å and may involve both parallel and offset arrangements [57] [58] [55]. The trimethylsilyl groups participate in van der Waals interactions that help fill space efficiently in the crystal lattice [60] [59] [61].

Chlorine-Mediated Interactions

The chlorine substituent engages in halogen bonding and C-Cl···π interactions with neighboring aromatic systems [57] [55] [56]. These interactions exhibit C-Cl···π distances of 3.60-4.20 Å and contribute to the directional aspects of the crystal packing [57] [55] [56]. The electropositive character of chlorine enables these interactions to complement the hydrogen bonding network [57] [56].

Three-Dimensional Network Formation